N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is a synthetic small molecule characterized by a dibenzo[b,f][1,4]oxazepine core. This heterocyclic scaffold features a seven-membered oxazepine ring fused to two benzene rings. Key structural attributes include:
- Substituents: A 10-ethyl group and an 11-oxo moiety on the oxazepine ring.
- Functionalization: A butanamide group at position 2 of the dibenzo-oxazepine system.
The butanamide side chain may influence solubility, pharmacokinetics, and target binding compared to shorter-chain or aromatic substituents.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-7-18(22)20-13-10-11-16-14(12-13)19(23)21(4-2)15-8-5-6-9-17(15)24-16/h5-6,8-12H,3-4,7H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCGOJMRAOORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazepine ring: This step involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities.
Introduction of the ethyl group: An ethyl group is introduced at the 10th position of the oxazepine ring through an alkylation reaction.
Oxidation: The resulting intermediate is then oxidized to introduce the keto group at the 11th position.
Amidation: Finally, the butanamide moiety is attached to the oxazepine ring through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional keto or carboxyl groups, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Material Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Core Heteroatom Differences: Oxazepine vs. Thiazepine: Replacement of oxygen with sulfur in the thiazepine analogs (e.g., compounds 29, 30 ) alters electronic properties and ring conformation.
Substituent Effects :
- Butanamide vs. Aromatic Amides : The butanamide group in the target compound likely increases flexibility and lipophilicity compared to rigid aromatic substituents (e.g., 8a ). This may enhance membrane permeability but reduce target specificity.
- Trifluoromethyl vs. Methoxy Groups : The CF3 group in enhances metabolic stability and electron-withdrawing effects, whereas methoxy groups (e.g., ) improve solubility via hydrogen bonding.
Stereochemical Considerations :
- Chiral separations (e.g., enantiomers (R)-58 and (S)-58 ) highlight the importance of stereochemistry in biological activity. The target compound’s stereochemical profile (if applicable) remains uncharacterized in the evidence.
Biological Activity Trends: Thiazepine derivatives (e.g., ML304 ) demonstrate nanomolar potency in enzyme inhibition, suggesting that dibenzo-heterocyclic cores are privileged scaffolds for drug discovery. Carbamate derivatives (e.g., BT2 ) show divergent biological roles (angiogenesis inhibition) compared to amides, underscoring the impact of functional group choice.
Q & A
Q. What are the optimal synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions starting with the dibenzo[b,f][1,4]oxazepine core. Key steps include alkylation (using ethylating agents for the 10-ethyl group), oxidation (for the 11-oxo group), and amidation (for the butanamide substituent). Critical parameters include:
- Temperature : Controlled heating (60–80°C) during cyclization avoids side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Palladium-based catalysts improve coupling efficiency in amidation steps .
Yield optimization (typically 60–75%) requires iterative adjustment of stoichiometry and reaction time. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. How is the molecular structure of this compound characterized, and which analytical techniques are most effective?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., ethyl group at C10, oxo at C11) and verify amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHNO) and detects fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the bicyclic system, critical for understanding conformational stability .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Contradictions (e.g., BT2 inhibiting ICAM-1 vs. inactive analogs like BT3 ) are addressed via:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., ethyl vs. methyl groups) to isolate pharmacophores.
- Dose-Response Experiments : Quantify IC values across analogs to identify critical functional groups .
- Computational Docking : Compare binding poses in target proteins (e.g., IL-1β receptors) to explain differential activity .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Asymmetric transfer hydrogenation (ATH) using (R,R)-Ru-Ts-DPEN catalyst in water achieves >99% conversion and 93% enantiomeric excess (ee) for 11-substituted dihydrodibenzooxazepines. Key steps:
- Substrate Design : Introduce reducible ketones at C11 for ATH .
- Solvent Optimization : Water enhances catalyst stability and ee .
- Chiral HPLC : Validate enantiopurity post-synthesis .
Q. What experimental designs are effective for studying its mechanism of action as a histone deacetylase (HDAC) inhibitor?
- Methodological Answer : Mechanistic studies include:
- Enzyme Assays : Fluorescent HDAC inhibition assays (e.g., using HeLa cell lysates) with IC determination .
- Gene Expression Profiling : RNA-seq to identify upregulated/downregulated genes post-treatment (e.g., tumor suppressors like p21) .
- Molecular Dynamics (MD) Simulations : Model interactions between the oxazepine core and HDAC catalytic sites to guide mutagenesis studies .
Q. How can computational modeling complement experimental data to predict off-target interactions?
- Methodological Answer : Integrate:
- Pharmacophore Modeling : Identify shared features with known kinase inhibitors to predict off-target binding .
- ADMET Prediction : Use tools like SwissADME to assess permeability, cytochrome P450 interactions, and toxicity risks .
- Machine Learning : Train models on PubChem bioactivity data to prioritize in vitro testing for high-risk targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
